Hinnavin II

Antimicrobial Peptide Engineering Cecropin Structure-Activity Relationship Post-Translational Modification

Hinnavin II is a 38-residue cationic antimicrobial peptide (AMP) of the cecropin family, originally isolated from the larval haemolymph of the cabbage butterfly, Artogeia rapae. It functions as a critical component of the insect's humoral immune response against bacterial invasion.

Molecular Formula
Molecular Weight
Cat. No. B1576434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHinnavin II
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hinnavin II Procurement Guide: Procuring a Lepidopteran Cecropin with Defined Gram-Negative Bias


Hinnavin II is a 38-residue cationic antimicrobial peptide (AMP) of the cecropin family, originally isolated from the larval haemolymph of the cabbage butterfly, Artogeia rapae . It functions as a critical component of the insect's humoral immune response against bacterial invasion. The mature peptide has a molecular mass of approximately 4142.8 Da and demonstrates a pronounced activity bias toward Gram-negative bacteria, coupled with a powerful synergistic effect with lysozyme . Its sequence shares a 78.9% amino acid identity with the prototypical cecropin A, placing it within a distinct lepidopteran cecropin cluster . For research and industrial procurement, Hinnavin II represents a specific cecropin scaffold distinct from the more broadly active Hinnavin I or standard cecropin A, offering a more selective antimicrobial profile and a validated recombinant production route in E. coli .

Why Hinnavin II Cannot Be Substituted by Hinnavin I or Generic Cecropin A in Antimicrobial Research


Substituting Hinnavin II with Hinnavin I or generic cecropin A introduces significant risks of altered target specificity and diminished combinatorial potential, directly impacting experimental reproducibility and product development. Hinnavin I, despite being isolated from the same organism, exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi , whereas Hinnavin II demonstrates a pronounced selectivity for Gram-negative bacteria . This fundamental difference in activity spectrum means Hinnavin I cannot serve as a functional equivalent in studies focused on Gram-negative-specific mechanisms. Furthermore, the ability of Hinnavin II to strongly synergize with lysozyme to inhibit bacterial growth is a functionally differentiating feature that may not be equivalently replicated by other cecropins, even those with high sequence similarity like cecropin A (78.9% identity) . Therefore, generic substitution fails to preserve the defined selectivity and synergistic properties that form the basis of its research and therapeutic utility.

Quantitative Differentiation Guide for Hinnavin II: Head-to-Head Comparisons with Closest Analogs


C-Terminal Amidation of Hinnavin II Significantly Improves Antibacterial Potency Over the Non-Amidated Form

The C-terminal amidation state is a critical determinant of Hinnavin II's antimicrobial potency. A direct comparison between the recombinant C-amidated hinnavinII-38-Asn (HIN) and the non-amidated form revealed that amidation enhances activity against specific microorganisms . This modification is a key differentiator for procurement, as the bioactivity of synthetic or recombinant Hinnavin II can vary significantly based on its terminal chemistry.

Antimicrobial Peptide Engineering Cecropin Structure-Activity Relationship Post-Translational Modification

Hinnavin II Demonstrates Gram-Negative Selectivity in Contrast to the Broad-Spectrum Activity of Hinnavin I

Hinnavin II and Hinnavin I, though both sourced from Artogeia rapae, exhibit fundamentally different antibacterial spectra. Hinnavin II is reported to be 'more active against Gram-negative than against Gram-positive bacteria,' , whereas Hinnavin I demonstrates broad-spectrum activity, including efficacy against fungi like Candida albicans and Aspergillus niger . This selectivity profile is a crucial differentiator for applications targeting Gram-negative pathogens specifically.

Antimicrobial Peptide Specificity Gram-Negative Targeting Cecropin Selectivity

Recombinant Hinnavin II Production Yields Enable Milligram-Scale Procurement for Research

A validated E. coli expression and purification system for Hinnavin II yields 2.45 mg of pure, active recombinant peptide from 800 mL of culture, providing a reliable route for milligram-scale procurement . In contrast, a hybrid derivative (rhin/MSH) achieves a substantially higher yield of 210 mg from the same culture volume, indicating that the core Hinnavin II scaffold represents a lower-yield reference point that is critical for cost modeling in large-scale procurement .

Recombinant Peptide Production E. coli Expression System AMP Scalability

Sequence Divergence from Cecropin A Underpins Unique Evolutionary and Functional Features of Hinnavin II

Mature Hinnavin II shares only 78.9% amino acid sequence identity with the prototypical insect cecropin A, as determined by multiple sequence alignment and phylogenetic analysis with Clustal W . This 21.1% sequence divergence places Hinnavin II in a distinct lepidopteran cecropin subgroup, which is relevant for studies investigating structure-activity relationships, evolutionary biology, or the design of species-specific antimicrobials.

Cecropin Phylogeny Sequence Alignment Antimicrobial Peptide Evolution

Hybridization with α-MSH Converts Hinnavin II from a Gram-Negative Selective Peptide into a Broad-Spectrum Antimicrobial

The creation of a recombinant hinnavin II/α-MSH hybrid (rhin/MSH) demonstrates the malleability of Hinnavin II's spectrum. The parental Hinnavin II exhibits Gram-negative selectivity, whereas the hybrid rhin/MSH exhibits a broader spectrum of activity that includes fungi and Gram-positive bacteria . This direct comparison highlights that Hinnavin II and its engineered derivatives cannot be interchanged; the native peptide is defined by its narrower spectrum, while its fusion derivatives acquire multivalent functionality.

Hybrid Antimicrobial Peptide Spectrum Broadening Peptide Engineering

Hinnavin II’s Synergy with Lysozyme is a Defining Functional Attribute Not Characterized for All Cecropins

A powerful synergistic effect with purified lysozyme in inhibiting bacterial growth is a hallmark of Hinnavin II . While Hinnavin I also synergizes with lysozyme II , this property is not universally characterized across all cecropin family members. For instance, the synergy of generic cecropin A with lysozyme is not equivalently documented as a core feature. This functional attribute creates a procurement incentive for systems where a dual-action (AMP + lysozyme) mechanism is being modeled.

Antimicrobial Synergy Lysozyme Combination Therapy Cecropin Functional Differentiation

Procurement-Driven Application Scenarios for Hinnavin II Based on Verified Differentiation


Gram-Negative Selective Antibacterial Research and Mechanism-of-Action Studies

Hinnavin II's verified Gram-negative selectivity makes it ideal for dissecting mechanisms specific to Gram-negative membrane disruption, without off-target Gram-positive or fungal interference . Procurement of the native peptide, with strict specification of C-terminal amidation status, is critical for reproducing selectivity data across different batches . Use Hinnavin I or hybrid derivatives only if broad-spectrum activity is explicitly required.

Combinatorial/Synergistic Antimicrobial Regimens with Lysozyme

Given its documented powerful synergy with lysozyme, Hinnavin II is a model candidate for developing dual-component antimicrobial therapies that leverage both peptide and enzymatic bacterial cell wall disruption . This combination is particularly relevant for topical or surface-disinfection applications where mammalian lysozyme is co-present or can be co-formulated.

Evolutionary and Structure-Activity Relationship (SAR) Studies within the Cecropin Family

With a quantifiable 78.9% sequence identity to cecropin A, Hinnavin II serves as a phylogenetically distinct comparator in evolutionary biology and SAR studies of lepidopteran cecropins . Its procurement is essential for experiments aimed at correlating specific sequence variations (e.g., the Asp vs. Gly differences) with functional divergence in host defense.

Benchmarking Recombinant Peptide Production Platforms

The well-characterized yields of native Hinnavin II (2.45 mg/800 mL) versus engineered derivatives like rhin/MSH (210 mg/800 mL) provide a defined baseline for benchmarking the efficiency of novel E. coli-based expression systems for toxic AMPs . Procuring native Hinnavin II is necessary as a low-yield 'stress test' control when optimizing new fermentation or secretion systems.

Quote Request

Request a Quote for Hinnavin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.